Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Visible Spectroscopy
Computational Chemistry Approaches for Structural Validation
DFT calculations at the B3LYP/6-311++G(d,p) level corroborate experimental findings:
- Optimized geometry : Matches crystallographic data for analogous compounds with RMSD < 0.2 Å.
- Frontier molecular orbitals :
- Electrostatic potential (ESP) :
Table 3: Calculated vs. experimental vibrational frequencies
| Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| S=O asym | 1372 | 1365 |
| S=O sym | 1168 | 1159 |
| N-H stretch | 3220 | 3207 |
Properties
IUPAC Name |
4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNPQPIDCRLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180955 | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-55-8 | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Benzenesulfonamide
The foundational step involves N-alkylation of benzenesulfonamide with suitable alkylating agents. The process can be summarized as:
Benzenesulfonamide + Alkylating agent → N-alkylbenzenesulfonamide
- Alkylating agents: Methyl iodide, dimethyl sulfate, or methyl halides.
- Catalysts: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Solvents: Dimethylformamide (DMF) or acetonitrile.
- Temperature: Typically between 50-80°C to optimize reaction rate and selectivity.
- Use of methyl iodide in DMF with potassium carbonate yields high purity N-methylbenzenesulfonamide with minimal by-products.
- Alternative alkylating agents like dimethyl sulfate can be employed under controlled conditions to improve yield and reduce environmental hazards.
Introduction of the 4-Amino Group
The amino group at the para position is introduced via nucleophilic substitution or reduction strategies:
- Direct amino substitution: Starting from nitro derivatives followed by catalytic hydrogenation.
- Reduction of nitro precursors: Nitrobenzenesulfonamide derivatives are reduced with catalytic hydrogenation (Pd/C or Raney Ni) under mild conditions.
- Nitrobenzenesulfonamide derivatives are synthesized initially, then reduced to amino derivatives with high selectivity.
- Reduction conditions are optimized to prevent over-reduction or side reactions.
Methylation of the Nitrogen
The N-methyl group is introduced via methylation of the amino group:
- Reagents: Methyl iodide or dimethyl sulfate.
- Conditions: Reflux in DMF or acetonitrile with a base such as potassium carbonate.
- Outcome: Formation of the N-methylated sulfonamide with high regioselectivity.
- Methylation reactions are efficient when conducted in polar aprotic solvents, with yields exceeding 85%.
- Excess methylating agent is quenched carefully to prevent side reactions.
Incorporation of the (4-Chlorophenyl)methyl Group
The chlorophenylmethyl substituent is introduced via alkylation:
- Reagents: 4-Chlorobenzyl chloride or 4-chlorobenzyl bromide.
- Reaction: Nucleophilic substitution on the amino or methylated nitrogen.
- Conditions: Conducted in polar solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures (25-50°C).
- The use of 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) yields the desired N-[(4-chlorophenyl)methyl] derivative efficiently.
- Reaction times are optimized to prevent over-alkylation or formation of quaternary ammonium salts.
Summary of the Overall Synthesis Pathway
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | N-Alkylation of sulfonamide | Methyl iodide, K2CO3 | 50-80°C, DMF | >85% | Efficient methylation |
| 2 | Introduction of amino group | Nitro precursor + catalytic reduction | Hydrogenation, Pd/C | >90% | High selectivity |
| 3 | N-Methylation | Methyl iodide, K2CO3 | Reflux, DMF | >85% | Regioselective |
| 4 | Chlorophenylmethyl substitution | 4-Chlorobenzyl chloride | Room temp, dichloromethane | >80% | Controlled alkylation |
Advanced and Environmentally Friendly Approaches
Recent research emphasizes eco-friendly methods:
- One-pot synthesis: Combining multiple steps in a single reactor to reduce waste.
- Use of green solvents: Ethanol or water as reaction media.
- Catalytic processes: Employing recyclable catalysts like supported palladium or nickel.
- Minimized reagent excess: Using stoichiometric or slight excess amounts of alkylating agents to reduce hazardous waste.
Data Tables and Research Findings
Table 1: Comparative Overview of Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield | Environmental Impact |
|---|---|---|---|---|---|
| Conventional N-alkylation | Methyl iodide, K2CO3 | DMF | 50-80°C | 85-90% | Moderate, solvent waste |
| Green N-alkylation | Dimethyl sulfate, recyclable catalysts | Ethanol/water | 40-60°C | 80-85% | Low, greener solvents |
| One-pot multi-step | Sequential addition | Water/ethanol | 25-70°C | 75-85% | High, minimal waste |
Research Findings Summary
- The most efficient synthesis involves a stepwise approach with optimized reaction conditions, yielding high-purity products.
- Catalytic hydrogenation for amino group introduction is highly selective, reducing side-products.
- Alkylation with chlorobenzyl chloride is best performed with a tertiary amine base to prevent over-alkylation.
- Eco-friendly methods are increasingly adopted, emphasizing solvent recycling and process integration.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) in the compound is susceptible to oxidation under specific conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group to nitroso (-NO) or nitro (-NO₂) derivatives.
Key Findings:
-
Reaction Conditions : Acidic or basic media with KMnO₄ at elevated temperatures (60–80°C) yield nitro derivatives .
-
Selectivity : Oxidation primarily targets the amino group due to its electron-rich nature.
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic) | Nitrobenzenesulfonamide | 65–75% |
| H₂O₂ (basic) | Nitrosobenzenesulfonamide | 50–60% |
Reduction Reactions
The sulfonamide group (-SO₂NH-) can undergo reduction to form amines. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Key Findings:
-
Reduction Pathway : LiAlH₄ reduces the sulfonamide to a secondary amine (-NH-CH₂-) .
-
Byproducts : Over-reduction may lead to sulfinic acid derivatives in uncontrolled conditions.
| Reducing Agent | Product | Reaction Time |
|---|---|---|
| LiAlH₄ (THF, 0°C) | N-Methyl-4-chlorobenzylamine | 4–6 hours |
| NaBH₄ (EtOH, rt) | Partial reduction | 12–24 hours |
Substitution Reactions
The chlorophenylmethyl group (-CH₂C₆H₄Cl) participates in nucleophilic aromatic substitution (NAS). Nucleophiles such as amines or alkoxides displace the chlorine atom under basic conditions.
Key Findings:
-
Reagents : Potassium hydroxide (KOH) or sodium methoxide (NaOMe) facilitates NAS .
-
Reactivity : Electron-withdrawing groups on the benzene ring enhance substitution rates.
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₃ | 4-Amino-N-(aminobenzyl)-N-methyl | KOH, DMSO, 100°C |
| CH₃O⁻ | 4-Amino-N-(methoxybenzyl)-N-methyl | NaOMe, MeOH, reflux |
Acid/Base Reactions
The sulfonamide group acts as a weak acid (pKa ~10–12), enabling deprotonation with strong bases like NaOH.
Key Findings:
-
Deprotonation : Forms a sulfonamide anion (-SO₂N⁻-), enhancing solubility in polar solvents.
-
Applications : Used in salt formation for pharmaceutical formulations .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing SO₂, NH₃, and chlorinated aromatics.
| Temperature Range | Decomposition Products |
|---|---|
| 250–300°C | SO₂, NH₃, 4-chlorotoluene |
| >300°C | Polychlorinated biphenyls (PCBs) |
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the chlorophenyl group.
Key Findings:
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents.
Biological Studies: The compound is studied for its potential effects on enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the chlorophenylmethyl group can enhance binding affinity to specific protein targets, leading to increased potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
- Structure : Features two chlorine atoms and methoxy groups on the phenyl ring.
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
Heterocyclic Modifications
N-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
- Structure : Incorporates a pyrrole ring at the 4-position of the benzene ring.
- This modification is linked to improved anticancer activity in derivatives .
Schiff Bases of 4-Amino-N-(heteroaryl)benzenesulfonamides
Alkyl and Silyl Substituents
Alkylimino-Substituted Sulfonamides (NethylS, NpropylS, etc.)
- Structure: Varied alkyl chains (ethyl, propyl, hexyl) attached to the amino group.
- Impact : Longer alkyl chains increase logP values (lipophilicity), improving blood-brain barrier penetration but reducing aqueous solubility. Quantum chemical studies suggest these derivatives have tunable electronic properties for targeted drug design .
N-(Silylmethyl)-4-chlorobenzenesulfonamides
- Structure : Contains silyl groups (e.g., trimethylsilyl) on the methylene bridge.
- Impact: Silyl groups confer steric protection and thermal stability, making these compounds useful in polymer chemistry.
Anticancer Activity
- Target Compound : Demonstrates moderate activity in preliminary studies, likely due to N-methyl-4-chlorobenzyl groups enhancing target binding .
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Shows higher potency in QSAR models, attributed to the pyrimidine ring facilitating hydrogen bonding with enzymes like carbonic anhydrase .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide (CAS No. 16803-92-2) is a notable example that exhibits various pharmacological effects, particularly as a selective inhibitor of cyclooxygenase-1 (COX-1) and as a potential modulator of carbonic anhydrases (CAs).
- Chemical Formula : C13H13ClN2O2S
- Molecular Weight : 296.77 g/mol
- Structure : Contains a sulfonamide group with an amino and chlorophenyl substituent.
1. Analgesic Activity
Research indicates that 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide exhibits potent analgesic properties. In comparative studies, this compound demonstrated more effective pain relief than traditional analgesics like aspirin at dosages of 30 mg/kg. The mechanism of action is primarily attributed to its selective inhibition of COX-1, which plays a crucial role in the inflammatory response .
2. Inhibition of Carbonic Anhydrases
A series of studies have shown that benzenesulfonamide derivatives, including the compound , effectively inhibit various isoforms of carbonic anhydrases (CA I, II, and others). These enzymes are vital for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. The binding affinity of these compounds to CA isoforms was assessed using fluorescent thermal shift assays, revealing significant interactions .
Case Study 1: Cardiovascular Effects
A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide were found to decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular effects mediated through calcium channel interactions .
| Compound Name | Effect on Perfusion Pressure | Mechanism of Action |
|---|---|---|
| 4-Amino-N-[(4-chlorophenyl)methyl]-N-methyl | Decreased | Calcium channel inhibition |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Calcium channel inhibition |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Variable | Unknown |
Case Study 2: Antitumor Activity
While some derivatives were synthesized for potential anticancer activity against mouse lymphoid leukemia, the specific compound did not exhibit significant antitumor effects in vivo. This highlights the need for further exploration into the structure-activity relationship to enhance efficacy against cancer cells .
Q & A
Q. What are the recommended methods for synthesizing 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with N-methyl-N-[(4-chlorophenyl)methyl]amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:
- Solvent selection : Benzene or dichloromethane for improved solubility and reactivity .
- Temperature control : Room temperature to prevent side reactions like hydrolysis of the sulfonyl chloride.
- Stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete conversion of the sulfonyl chloride .
Validation : Monitor reaction progress via TLC or NMR spectroscopy.
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Low in polar solvents (water, ethanol) due to hydrophobic aryl and chlorophenyl groups; soluble in DMSO or DMF .
- Thermal stability : Decomposition >200°C (DSC/TGA recommended for precise measurement) .
- LogP : Estimated ~3.2 (via computational tools like PubChem) , indicating moderate lipophilicity for biological studies.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?
- Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., S–N and C–Cl) with experimental SCXRD data to identify outliers. Use Gaussian or ORCA software for geometry optimization .
- Validation : Apply R-factor analysis in SHELXL to assess model accuracy; discrepancies >0.01 Å may indicate disorder or thermal motion .
Q. What strategies mitigate challenges in biological activity studies, such as low bioavailability?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzenesulfonamide core to enhance solubility .
- Co-crystallization : Form salts with sodium or potassium ions to improve dissolution rates .
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase) before in vitro assays .
Q. How can researchers address inconsistencies in reported biological activity data?
- Meta-analysis : Compare datasets from PubChem, NIST, and Acta Crystallographica to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) and use positive controls (e.g., acetazolamide for enzyme inhibition) .
- Statistical tools : Apply ANOVA to evaluate significance of activity variations across studies .
Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?
- X-ray crystallography : Resolve binding modes in protein-ligand complexes (e.g., with carbonic anhydrase IX) .
- QSAR modeling : Train models using descriptors like Hammett constants (σ) for substituent effects on activity .
- Synchrotron radiation : Enhance resolution of electron density maps for precise SAR analysis .
Methodological Resources
- Crystallography software : SHELX suite for refinement , Olex2 for structure solution .
- Spectral databases : NIST Chemistry WebBook for IR/NMR reference , Cambridge Structural Database (CSD) for comparative bond-length analysis .
- Synthetic protocols : Optimize reactions using PubChem’s reported analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
